molecular formula C6H21N6OP B12805505 2-Bis(2,2-dimethylhydrazinyl)phosphoryl-1,1-dimethyl-hydrazine CAS No. 91297-44-8

2-Bis(2,2-dimethylhydrazinyl)phosphoryl-1,1-dimethyl-hydrazine

Katalognummer: B12805505
CAS-Nummer: 91297-44-8
Molekulargewicht: 224.25 g/mol
InChI-Schlüssel: PKDDCYDHDBGFNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bis(2,2-dimethylhydrazinyl)phosphoryl-1,1-dimethyl-hydrazine is a complex organic compound with the molecular formula C₆H₂₁N₆OP

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bis(2,2-dimethylhydrazinyl)phosphoryl-1,1-dimethyl-hydrazine typically involves the reaction of dimethylhydrazine with phosphoryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:

2,2-Dimethylhydrazine+Phosphoryl chlorideThis compound\text{2,2-Dimethylhydrazine} + \text{Phosphoryl chloride} \rightarrow \text{this compound} 2,2-Dimethylhydrazine+Phosphoryl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors with precise temperature and pressure controls. The reaction mixture is typically purified through distillation or crystallization to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bis(2,2-dimethylhydrazinyl)phosphoryl-1,1-dimethyl-hydrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: The hydrazine groups can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce simpler hydrazine compounds.

Wissenschaftliche Forschungsanwendungen

2-Bis(2,2-dimethylhydrazinyl)phosphoryl-1,1-dimethyl-hydrazine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Wirkmechanismus

The mechanism by which 2-Bis(2,2-dimethylhydrazinyl)phosphoryl-1,1-dimethyl-hydrazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazine groups can form covalent bonds with active sites, altering the function of the target molecules. This interaction can modulate various biochemical pathways, leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,1-Dimethylhydrazine: A simpler hydrazine derivative with fewer functional groups.

    Phosphoryl hydrazine: Contains a phosphoryl group but lacks the dimethylhydrazine moieties.

Uniqueness

2-Bis(2,2-dimethylhydrazinyl)phosphoryl-1,1-dimethyl-hydrazine is unique due to its combination of multiple hydrazine groups and a phosphoryl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications that similar compounds cannot fulfill.

Eigenschaften

CAS-Nummer

91297-44-8

Molekularformel

C6H21N6OP

Molekulargewicht

224.25 g/mol

IUPAC-Name

2-bis(2,2-dimethylhydrazinyl)phosphoryl-1,1-dimethylhydrazine

InChI

InChI=1S/C6H21N6OP/c1-10(2)7-14(13,8-11(3)4)9-12(5)6/h1-6H3,(H3,7,8,9,13)

InChI-Schlüssel

PKDDCYDHDBGFNU-UHFFFAOYSA-N

Kanonische SMILES

CN(C)NP(=O)(NN(C)C)NN(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.